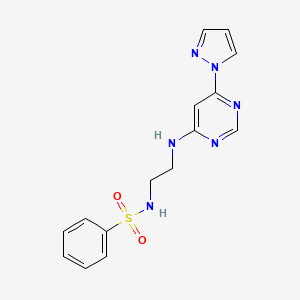

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide, also known as PPEBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds and has been found to exhibit a wide range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment: CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) plays a crucial role in cell cycle regulation. Researchers have explored N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, a novel series derived from this compound, as potential CDK2 inhibitors. Among them, compound 15 demonstrated potent CDK2 inhibitory activity (Ki = 0.005 µM) and selectivity over other CDKs. Additionally, it exhibited sub-micromolar antiproliferative activity against various cancer cell lines .

Antitubercular Activity

Imidazole-containing compounds derived from this scaffold have been evaluated for their anti-tubercular potential. Specifically, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives showed promising activity against Mycobacterium tuberculosis strains .

Antileishmanial and Antimalarial Properties

Compound 13, structurally related to our compound of interest, demonstrated potent in vitro antipromastigote activity. Molecular simulation studies revealed its favorable binding pattern in the LmPTR1 pocket, suggesting potential therapeutic use against Leishmania strains .

Infection Treatment

Certain pyrazole structures containing sulfonamide groups, including compounds 3b and 3e, have shown promise in treating infections caused by Leishmania strains .

Bioisosteric Replacement Strategy

Researchers have used bioisosteric replacement to modify the phenylsulfonamide moiety of the lead compound, resulting in the novel N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines. This strategy enhances the compound’s CDK2 inhibitory activity and provides a foundation for drug development.

These applications underscore the versatility and therapeutic potential of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide in various scientific contexts. Researchers continue to explore its multifaceted properties for improved treatments and therapies. 🌟🔬

Wirkmechanismus

Target of Action

Similar compounds have shown significant activity on kinases

Mode of Action

It’s known that pyrazoline derivatives can interact with various enzymes and receptors, leading to a range of biological effects . For instance, they can inhibit the activity of acetylcholinesterase (AchE), a principal enzyme in the cholinergic nervous system . This inhibition can affect nerve pulse transmission, leading to behavioral changes and movement impairment .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For example, inhibition of AchE can disrupt the normal functioning of the cholinergic nervous system . Additionally, the compound may influence the production of reactive oxygen species (ROS), which are involved in various cellular processes and disease development .

Result of Action

The compound’s action can lead to various molecular and cellular effects. For instance, inhibition of AchE can lead to a decrease in the number of survival organisms . Additionally, the compound’s potential influence on ROS production could lead to cellular damage .

Eigenschaften

IUPAC Name |

N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2S/c22-24(23,13-5-2-1-3-6-13)20-9-8-16-14-11-15(18-12-17-14)21-10-4-7-19-21/h1-7,10-12,20H,8-9H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOLNPZQYHINCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,8,9,9a-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2471796.png)

![(E)-4-[2-(3-chlorophenoxy)phenyl]but-3-en-2-one](/img/structure/B2471798.png)

![4-{3-[(5-Chloro-2-methoxyphenyl)amino]propanoyl}morpholine-3-carbonitrile](/img/structure/B2471802.png)

![Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate](/img/no-structure.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2471808.png)

![5-Benzyl-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2471809.png)

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2471812.png)

![2-Chloro-1-[4-methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one](/img/structure/B2471814.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2471815.png)